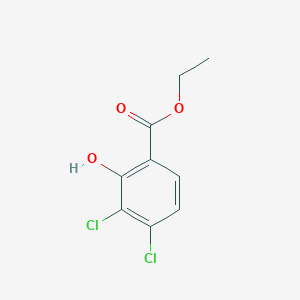
Ethyl 3,4-dichloro-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 3,4-dichloro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
3,4-dichloro-2-hydroxybenzoic acid+ethanolsulfuric acidethyl 3,4-dichloro-2-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, thus shifting the equilibrium towards the ester product.
化学反応の分析
Types of Reactions
Ethyl 3,4-dichloro-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Ester hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Ester hydrolysis: 3,4-dichloro-2-hydroxybenzoic acid and ethanol.
Oxidation: 3,4-dichloro-2-hydroxybenzaldehyde or 3,4-dichloro-2-hydroxybenzoquinone.
科学的研究の応用
Ethyl 3,4-dichloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals such as herbicides and insecticides.
作用機序
The mechanism of action of ethyl 3,4-dichloro-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Ethyl 3,4-dichloro-2-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
3,4-dichloro-2-hydroxybenzoic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity.
This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
ethyl 3,4-dichloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPQBAERHVNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














